1-(5-Bromothiazol-2-yl)ethanone

Cross-coupling Sonogashira reaction Heterocyclic chemistry

1-(5-Bromothiazol-2-yl)ethanone is a heterocyclic ketone featuring a thiazole core with a reactive acetyl group at the 2-position and a bromine atom at the 5-position. This specific substitution pattern is critical for its role as a synthetic intermediate, enabling regioselective functionalization in cross-coupling reactions.

Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
CAS No. 774230-98-7
Cat. No. B1517276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiazol-2-yl)ethanone
CAS774230-98-7
Molecular FormulaC5H4BrNOS
Molecular Weight206.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(S1)Br
InChIInChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3
InChIKeyRNNZWFBZBNHQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothiazol-2-yl)ethanone (CAS 774230-98-7): A Regioselective Building Block for Thiazole-Based Drug Discovery


1-(5-Bromothiazol-2-yl)ethanone is a heterocyclic ketone featuring a thiazole core with a reactive acetyl group at the 2-position and a bromine atom at the 5-position. This specific substitution pattern is critical for its role as a synthetic intermediate, enabling regioselective functionalization in cross-coupling reactions. The compound has been utilized in the synthesis of antiviral agents targeting Hepatitis C, as documented in Schering Corporation's patent literature [1]. Its molecular formula is C5H4BrNOS, with a molecular weight of 206.06 g/mol and a typical purity of 95-98% .

Why 1-(5-Bromothiazol-2-yl)ethanone Cannot Be Replaced by Other Bromothiazole Isomers in Cross-Coupling Workflows


Generic substitution fails because the position of the halogen on the thiazole ring dictates reactivity in palladium-catalyzed reactions. 5-Bromothiazoles undergo Sonogashira coupling with terminal acetylenes in 43-89% yield, while 2-bromothiazoles afford only poor yields under identical conditions [1]. The 5-bromo substituent also exhibits higher selectivity in metal-halogen exchange compared to the 2-bromo isomer, as demonstrated by selective lithiation studies [2]. Furthermore, the acetyl group at the 2-position serves as a synthetic handle for further derivatization, such as the formation of enaminones or heterocyclic extensions, which would be absent in simple bromothiazoles. These regiochemical constraints mean that procurement decisions must be based on the specific substitution pattern rather than on the thiazole scaffold alone.

1-(5-Bromothiazol-2-yl)ethanone: Quantitative Differentiation from Halogenated Thiazole Analogs


Sonogashira Coupling Efficiency: 5-Bromothiazoles vs. 2-Bromothiazoles

In palladium-catalyzed reactions with terminal acetylenes, 5-bromothiazoles produce ethynyl derivatives in 43-89% yield, whereas 2-bromothiazoles give poor yields under the same conditions [1]. This differential reactivity is directly applicable to 1-(5-bromothiazol-2-yl)ethanone, which retains the 5-bromo substituent and would therefore be expected to participate efficiently in Sonogashira couplings.

Cross-coupling Sonogashira reaction Heterocyclic chemistry

Patent-Validated Intermediate for Anti-HCV Drug Candidates

Schering Corporation's patent WO2010/138791 A1 explicitly employs 1-(5-bromothiazol-2-yl)ethanone as a key intermediate (see Page 93) in the synthesis of antiviral compounds composed of three linked aryl moieties for treating Hepatitis C [1]. In contrast, the 5-chloro analog (CAS 774230-95-4) does not appear in this patent, suggesting that the bromine substituent is critical for the synthetic sequence, likely due to its superior performance in cross-coupling steps.

Medicinal chemistry Antiviral Hepatitis C

Halogen-Dependent Physicochemical Properties: Bromo vs. Chloro Analog

The replacement of chlorine with bromine at the 5-position results in a measurable increase in lipophilicity. The 5-bromo derivative has a predicted LogP of 2.11, compared to 1.9 for the 5-chloro analog [1][2]. This difference can influence membrane permeability and target binding in biological systems. Additionally, the bromine atom can engage in halogen bonding interactions with protein targets, a feature that is weaker or absent in the chloro and des-halo analogs, potentially offering a different pharmacological profile.

Physicochemical properties LogP Molecular recognition

Regioselective Metal-Halogen Exchange: 5-Br vs. 2-Br Reactivity

In polyhalogenated thiazoles, the 5-bromine atom is the most reactive site for metal-halogen exchange. Treatment of 2,5-dibromothiazole with n-butyllithium or methyllithium leads to selective exchange at the 5-position, with greater selectivity observed using methyllithium [1]. In contrast, 2-bromothiazoles show poor reactivity under similar conditions. For 1-(5-bromothiazol-2-yl)ethanone, this translates to predictable and selective functionalization at the 5-position without competing reaction at the 2-acetyl group.

Organometallic chemistry Lithiation Thiazole functionalization

1-(5-Bromothiazol-2-yl)ethanone: High-Impact Scenarios for Scientific and Industrial Applications


Synthesis of Antiviral Agents Targeting Hepatitis C Virus

As demonstrated in patent WO2010/138791 A1, 1-(5-bromothiazol-2-yl)ethanone serves as a core intermediate in the construction of three-linked-aryl antiviral compounds. Medicinal chemistry teams developing NS5A or NS5B inhibitors can leverage this validated synthetic entry point to access novel chemotypes with potential activity against HCV [1].

Sonogashira-Based Library Synthesis for Kinase or GPCR Targets

The efficient participation of 5-bromothiazoles in Sonogashira couplings (43-89% yield) makes this compound an ideal monomer for generating diverse ethynyl-thiazole libraries. The acetyl group can serve as a secondary handle for subsequent condensation or cyclization reactions, enabling rapid exploration of chemical space around kinase or GPCR pharmacophores [2].

Fragment-Based Drug Discovery (FBDD) and Halogen Bonding Studies

With a molecular weight of 206.06 g/mol and a bromine atom capable of forming halogen bonds, 1-(5-bromothiazol-2-yl)ethanone meets the physicochemical criteria for a fragment hit. The higher LogP (2.11) compared to its chloro analog (1.90) may improve binding to hydrophobic pockets, making it a suitable fragment for screening against targets with lipophilic active sites [3][4].

Agrochemical Intermediate for Fungicide and Herbicide Development

The thiazole scaffold is a privileged structure in agrochemicals. The 5-bromo-2-acetyl substitution pattern allows for regioselective elaboration into thiazole-based amides, esters, and heterocyclic-fused systems. This compound can be utilized as a starting material for the synthesis of novel fungicides that target succinate dehydrogenase (SDH) or other validated agricultural targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromothiazol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.